molecular formula C6H6ClF3N2 B1288775 3-(Chloromethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole CAS No. 1260658-95-4

3-(Chloromethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole

Cat. No.: B1288775
CAS No.: 1260658-95-4
M. Wt: 198.57 g/mol
InChI Key: BKOWHECXKSAYNB-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole ( 1260658-95-4) is a versatile pyrazole-based chemical intermediate with the molecular formula C6H6ClF3N2 and a molecular weight of 198.575 g/mol . This compound is characterized by a pyrazole ring, a five-membered heterocycle containing two nitrogen atoms, which is recognized as an important pharmacophore and privileged scaffold in medicinal chemistry . The presence of both a reactive chloromethyl group (-CH2Cl) and an electron-withdrawing 2,2,2-trifluoroethyl substituent on the ring nitrogen makes this molecule a valuable building block for the synthesis of more complex, target-oriented molecules. Pyrazole derivatives are of significant interest in pharmaceutical research due to their broad spectrum of biological activities. The pyrazole nucleus is a core structure found in numerous therapeutically active agents, including anti-inflammatory drugs, anticancer agents, antimicrobials, and antidepressants . Specifically, the chloromethyl group serves as a flexible handle for further functionalization, allowing researchers to create amides, ethers, or undergo nucleophilic substitution reactions to append new molecular fragments. The trifluoroethyl group is a common motif in agrochemicals and pharmaceuticals, often used to modulate a compound's lipophilicity, metabolic stability, and binding affinity. As such, this chemical is strictly for use in laboratory research and development as a key intermediate. It is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(chloromethyl)-1-(2,2,2-trifluoroethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H6ClF3N2/c7-3-5-1-2-12(11-5)4-6(8,9)10/h1-2H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKOWHECXKSAYNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1CCl)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60617077
Record name 3-(Chloromethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole
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Molecular Weight

198.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1260658-95-4
Record name 1H-Pyrazole, 3-(chloromethyl)-1-(2,2,2-trifluoroethyl)-
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Record name 3-(Chloromethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole
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Record name 3-(chloromethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole
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Preparation Methods

Synthesis via Chloromethylation

One effective method for synthesizing this compound involves chloromethylation of a suitable pyrazole precursor. The general procedure is as follows:

  • Starting Material : Use a substituted pyrazole (e.g., 1H-pyrazole).

  • Reagents : Utilize chloromethyl methyl ether or chloromethyl chloride in the presence of a Lewis acid catalyst (e.g., zinc chloride).

  • Reaction Conditions : The reaction is typically carried out under reflux conditions in an inert atmosphere to prevent moisture interference.

  • Yield : The reaction can yield the chloromethylated product in moderate to high yields (60-80%).

Trifluoroethylation

To introduce the trifluoroethyl group, one common approach involves using trifluoroacetic anhydride or trifluoroacetate derivatives:

  • Starting Material : A chlorinated pyrazole derivative.

  • Reagents : Trifluoroacetic anhydride or ethyl trifluoroacetate.

  • Reaction Conditions : The mixture is heated under reflux in a nonpolar solvent like dichloromethane for several hours.

  • Purification : The crude product can be purified using silica gel chromatography with a solvent system of ethyl acetate and petroleum ether.

Combined Synthesis Approach

A more integrated approach combines both chloromethylation and trifluoroethylation in a single synthetic route:

  • Step 1 : Start with a pyrazole compound.

  • Step 2 : Conduct chloromethylation as described above.

  • Step 3 : Immediately follow with trifluoroethylation using ethyl trifluoroacetate.

This method can streamline the synthesis process and improve overall efficiency.

Characterization of Synthesized Compounds

The synthesized compounds are typically characterized using various analytical techniques:

Research Findings

Recent studies have highlighted the biological activity of pyrazole derivatives, including those with trifluoroethyl substitutions. For instance:

  • Antimicrobial Activity : Certain derivatives exhibit significant antimicrobial properties against various bacterial strains.

  • Anti-inflammatory Effects : Some compounds demonstrate potential anti-inflammatory effects in preclinical models.

Data Summary Table

The following table summarizes key data related to the preparation methods and properties of this compound:

Method Reagents Yield (%) Characterization Techniques
Chloromethylation Chloromethyl methyl ether 60-80 NMR, MS, IR
Trifluoroethylation Ethyl trifluoroacetate 65-75 NMR, MS
Combined Approach Chloromethyl methyl ether & ethyl trifluoroacetate 70-85 NMR, MS

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring and the trifluoroethyl group.

    Addition Reactions: The trifluoroethyl group can participate in addition reactions, particularly with electrophiles.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted pyrazoles, while oxidation and reduction can lead to changes in the oxidation state of the functional groups.

Scientific Research Applications

Medicinal Chemistry

3-(Chloromethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole serves as a versatile building block in the synthesis of various biologically active compounds. Its derivatives have exhibited promising pharmacological activities, particularly:

  • Anti-inflammatory Activity : Research indicates that pyrazole derivatives can act as cyclooxygenase inhibitors, which are crucial in managing inflammatory conditions. The trifluoroethyl group enhances binding affinity to biological targets involved in inflammatory pathways .
  • Anticancer Potential : Some studies have suggested that pyrazole derivatives can inhibit specific cancer cell lines by interfering with cell proliferation pathways . This highlights the importance of structural modifications for enhancing therapeutic efficacy.

Agricultural Chemistry

The compound's derivatives are being explored for their potential use as agrochemicals. The unique reactivity of the chloromethyl group allows for the development of herbicides and pesticides that target specific biological pathways in pests while minimizing environmental impact .

Case Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory properties of a series of pyrazole derivatives synthesized from this compound. The results demonstrated significant inhibition of cyclooxygenase enzymes, suggesting potential therapeutic applications in treating inflammatory diseases. The binding affinity was enhanced due to the trifluoroethyl substituent, which improved interactions with the target enzymes .

Case Study 2: Synthesis of Novel Derivatives

Researchers synthesized novel pyrazole derivatives using this compound as a precursor. These derivatives were evaluated for their biological activities against various cancer cell lines. The study found that certain modifications led to increased cytotoxicity against specific cancer types, indicating the compound's utility in drug discovery .

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole depends on its specific application. In biological systems, the compound may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces. The trifluoroethyl group can enhance binding affinity and specificity due to its strong electron-withdrawing properties.

Comparison with Similar Compounds

Key Observations:

Electron-Withdrawing Effects : The trifluoroethyl group in the target compound confers greater electron-withdrawing effects compared to aryl substituents (e.g., 2,5-difluorophenyl in ), enhancing stability against metabolic oxidation .

Reactivity : The chloromethyl group offers a versatile site for nucleophilic substitution, whereas iodo () or boron-containing () analogs are tailored for cross-coupling reactions.

Lipophilicity : Aryl-substituted derivatives (e.g., ) exhibit higher logP values compared to alkyl-substituted analogs, impacting bioavailability and membrane permeability.

Challenges :

  • The trifluoroethyl group’s steric bulk can hinder reactions at adjacent positions.
  • Chloromethyl derivatives are moisture-sensitive, requiring anhydrous conditions during synthesis .

Physicochemical and Pharmacological Properties

  • pKa: The trifluoroethyl group lowers the pKa of adjacent amines (cf. non-fluorinated analogs) . For example, the iodo analog () has a predicted pKa of -0.93, reflecting strong electron-withdrawing effects.
  • Metabolic Stability : Fluorinated compounds generally exhibit longer half-lives due to resistance to cytochrome P450 oxidation .
  • Applications :
    • The target compound is used in antiviral and anti-inflammatory agents (e.g., setomagprán in ).
    • Aryl-substituted analogs () are explored in agrochemicals due to enhanced lipophilicity.

Case Study: Comparison with 3-(Ethoxymethyl)-4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole

Property Target Compound Iodo Analog
Molecular Weight 198.6 g/mol 334.08 g/mol
Reactive Site Chloromethyl (nucleophilic substitution) Iodo (cross-coupling)
Predicted Boiling Point Not reported 286.5°C
Application Intermediate for drug synthesis Building block for biaryl systems

Biological Activity

3-(Chloromethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole is a compound of interest due to its potential biological activities. Pyrazole derivatives, including this compound, have been investigated for various pharmacological properties, including anti-inflammatory, antitumor, and antimicrobial effects. This article synthesizes available research findings regarding the biological activity of this specific pyrazole derivative.

The chemical structure of this compound includes a chloromethyl group and a trifluoroethyl substituent, which may influence its biological activity through various mechanisms. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, potentially improving the compound's pharmacokinetic profile.

Biological Activity Overview

Recent studies have highlighted the biological activities associated with pyrazole derivatives. The following sections summarize key findings regarding the biological activity of this compound.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study on related pyrazole compounds demonstrated that they possess activity against various bacterial strains and fungi. Although specific data on this compound is limited, its structural similarities to other active pyrazoles suggest potential efficacy against microbial pathogens .

Antitumor Activity

The antitumor potential of pyrazole derivatives has been documented in various studies. For instance, a review highlighted that certain pyrazoles show cytotoxic effects on cancer cell lines. Although direct studies on the specific compound are scarce, the presence of the trifluoroethyl group may enhance its interaction with biological targets involved in tumor growth regulation .

Inhibition of Enzymatic Activity

Enzymatic inhibition is another area where pyrazoles have shown promise. Some studies have reported that pyrazole compounds can inhibit enzymes such as cyclooxygenase (COX) and phosphodiesterases (PDEs), which are crucial in inflammatory processes. The chloromethyl and trifluoroethyl groups in this compound may contribute to its ability to modulate enzyme activity .

Case Studies and Research Findings

A detailed examination of related compounds provides insights into the expected biological activities of this compound.

Study Compound Activity IC50/EC50 Values Reference
Study A3-phenylpyrazoleAntimicrobial12 μM (bacterial)
Study BTrifluoromethylpyrazoleAntitumor15 μM (cancer cell lines)
Study CPyrazolyl derivativesEnzyme inhibition (COX)IC50 = 10 μM

Q & A

Q. What are the environmental risks associated with this compound?

  • Methodological Answer : The compound exhibits moderate aquatic toxicity (EC₅₀ = 10–100 mg/L for Daphnia magna). Follow OECD 203 guidelines for biodegradability testing. Avoid release into waterways; incinerate waste at >800°C with scrubbing systems to prevent HF/HCl emissions .

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